N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Antifungal Filamentous fungi Zone of inhibition

Researchers face a gap in structurally distinct SDHI chemical probes for antifungal resistance profiling. This 1,4-oxathiine-2-carboxamide 4,4-dioxide bears a unique 2,6-dichlorophenyl anilide-absent in carboxin and 2,4-/2,5-dichloro regioisomers-enabling precise SAR mapping. · 1% resistance frequency in 40-isolate Candida panel supports resistance-breaking exploration · Structurally orthogonal to carboxin for binding pocket tolerance studies · Suitable for CLSI/EUCAST antifungal panels, plant-pathogen screening, and complex II enzymology

Molecular Formula C17H13Cl2NO2S
Molecular Weight 366.3 g/mol
Cat. No. B12176847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC17H13Cl2NO2S
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13Cl2NO2S/c18-12-7-4-8-13(19)14(12)20-17(21)15-16(23-10-9-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,21)
InChIKeyBJGWHQFZOUKJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide – Structural Identity and Procurement Baseline


N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a fully synthetic small molecule belonging to the 1,4-oxathiine carboxamide class, a scaffold historically associated with succinate dehydrogenase inhibition (SDHI) and antifungal activity [1]. The compound features a 2,6-dichlorophenyl anilide moiety coupled to a 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid core, giving a molecular formula of C₁₇H₁₃Cl₂NO₂S (parent) or C₁₇H₁₃Cl₂NO₄S as the 4,4-dioxide (CAS 1144481-92-4) with a molecular weight of 398.3 g/mol . The dioxide form is the predominant commercially catalogued species and is the primary subject of available bioactivity annotations.

Why N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Oxathiine carboxamides exhibit steep structure–activity relationships (SAR) where minor modifications to the anilide ring or the oxathiine core produce drastic shifts in potency, spectrum, and target selectivity [1]. The 2,6-dichloro substitution pattern on the anilide phenyl ring is structurally distinct from both the unsubstituted anilide of carboxin and the 2,4-dichloro or 2,5-dichloro regioisomers that appear in parallel compound libraries . Historical SAR studies on oxathiin fungicides demonstrated that the position and identity of substituents on the anilide ring directly control fungitoxicity and systemic mobility [2]. Consequently, a researcher or industrial user cannot assume that another oxathiine carboxamide—even one with a closely related substitution pattern—will reproduce the bioactivity, solubility, or selectivity profile of N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide without direct comparative data.

Quantitative Differential Evidence for N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Against Closest Comparators


Antifungal Zone-of-Inhibition Against Filamentous Fungi at 1000 µg/mL

In a functional assay deposited in the Aladdin Scientific bioactivity database, the target compound (tested as the 4,4-dioxide) produced a measurable zone of inhibition against filamentous fungi at a single concentration of 1000 µg/mL . No comparator compound was evaluated in the same assay, and the specific fungal species was not disclosed; therefore this datum provides a qualitative indication of antifungal potential but cannot be used to establish superiority over a named analog.

Antifungal Filamentous fungi Zone of inhibition

Resistance Frequency Against Candida spp. Clinical Isolates

The compound (as the 4,4-dioxide) was tested against a panel of 40 clinical Candida isolates at 256 µg/mL (pH 5.8), with activity expressed as percent resistance (R%) . The reported R% was 1%, indicating that 1% of the tested isolates exhibited resistance under the assay conditions. No comparator antifungal agent was tested in parallel within the same dataset, precluding a direct head-to-head resistance-frequency comparison.

Antifungal resistance Candida Clinical isolates

Class-Level SDHI Mechanism Differentiates Oxathiine Carboxamides from Non-SDHI Antifungals

The 1,4-oxathiine carboxamide scaffold is historically validated as a succinate dehydrogenase inhibitor (SDHI), a mechanism first established with carboxin [1]. Carboxin inhibits mitochondrial complex II in sensitive fungi by binding to the ubiquinone site of succinate dehydrogenase, with reported IC₅₀ values in the low micromolar range against purified enzyme preparations [2]. While the target compound has not been directly tested in an SDH enzymatic assay, its structural congruence with the oxathiine SDHI pharmacophore—specifically the intact carboxamide linkage and the heterocyclic oxathiine ring—places it within this mechanistic class. This distinguishes it from azole (CYP51 inhibition), polyene (ergosterol binding), and echinocandin (β-glucan synthase inhibition) antifungals, providing a non-overlapping resistance mechanism.

Succinate dehydrogenase inhibitor SDHI Mode of action

Regioisomeric Differentiation: 2,6-Dichloro vs. 2,4-Dichloro and 2,5-Dichloro Anilide Substitution

Three regioisomers of N-(dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide have been catalogued in commercial compound libraries: the 2,6-dichloro (target compound, CAS 1144481-92-4), 2,4-dichloro (CAS 1144480-26-1), and 2,5-dichloro (CAS 1144480-27-2) variants . While no published study has directly compared the bioactivity of these three regioisomers, the established SAR for oxathiine carboxanilides demonstrates that the position of chlorine substituents on the anilide ring profoundly affects target binding and whole-cell activity [1]. The 2,6-dichloro substitution pattern creates a symmetric ortho-substitution environment that is sterically and electronically distinct from the asymmetric 2,4- and 2,5-dichloro patterns, which positions the target compound as a unique probe for mapping anilide binding pocket tolerance.

Regioisomer 2,6-dichlorophenyl SAR

Recommended Application Scenarios for N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Based on Available Evidence


Antifungal Resistance-Breaking Screening Panels

Given the presumptive SDHI mechanism inferred from the oxathiine carboxamide scaffold [1], this compound is most rationally deployed as a probe in antifungal susceptibility panels targeting azole-resistant or echinocandin-resistant Candida and Aspergillus isolates. The low observed resistance frequency (R% = 1%) in a 40-isolate Candida panel provides preliminary encouragement for resistance-breaking potential, though confirmatory testing with contemporary comparators (e.g., fluconazole, caspofungin) under standardized CLSI/EUCAST conditions is essential.

Structure–Activity Relationship (SAR) Libraries for SDHI Optimization

The 2,6-dichloro substitution pattern represents a distinct point in the anilide SAR space relative to the 2,4-dichloro and 2,5-dichloro regioisomers . Medicinal chemistry teams pursuing SDHI lead optimization should procure the target compound alongside its regioisomers to systematically map anilide binding pocket tolerance and establish quantitative SAR trends.

Agricultural Fungicide Discovery – In Vitro Spectrum Screening

The compound's structural relationship to carboxin, a commercial agricultural SDHI fungicide [1], makes it a candidate for in vitro spectrum screening against plant-pathogenic fungi (e.g., Uromyces spp., Puccinia spp., Venturia inaequalis). The Aladdin Scientific zone-of-inhibition data against filamentous fungi supports initial exploration, though systematic head-to-head comparisons with carboxin and modern SDHI fungicides (e.g., boscalid, fluxapyroxad) are required to assess competitive differentiation.

Chemical Biology Probe for Mitochondrial Complex II Studies

If SDHI activity is experimentally confirmed, this compound could serve as a chemical biology tool to interrogate mitochondrial complex II function in fungal or mammalian systems, analogous to the use of carboxin and atpenins as complex II inhibitors. Its distinct anilide substitution may confer altered species selectivity or binding kinetics relative to established probes, warranting direct comparative enzymology.

Quote Request

Request a Quote for N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.